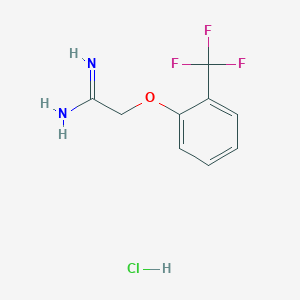2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride
CAS No.: 1186194-97-7
Cat. No.: VC11724863
Molecular Formula: C9H10ClF3N2O
Molecular Weight: 254.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1186194-97-7 |
|---|---|
| Molecular Formula | C9H10ClF3N2O |
| Molecular Weight | 254.63 g/mol |
| IUPAC Name | 2-[2-(trifluoromethyl)phenoxy]ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
| Standard InChI Key | ZIWQRVPQUPWWJC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)OCC(=N)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-(2-Trifluoromethylphenoxy)acetamidine hydrochloride belongs to the acetamidine class, characterized by a central amidine group (-C(=NH)-NH₂) bonded to a 2-trifluoromethylphenoxy substituent. The hydrochloride salt enhances stability and solubility in polar solvents. Key structural features include:
-
Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, influencing reactivity and metabolic stability.
-
Phenoxy linkage: Provides aromaticity and potential for π-π interactions in biological systems.
-
Amidine moiety: A strong base (pKa ~11–12) that facilitates hydrogen bonding and ionic interactions .
Physicochemical Data
Table 1 summarizes critical physicochemical parameters derived from experimental data :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉F₃N₂O·HCl |
| Molecular Weight | 254.637 g/mol |
| Purity | ≥95% |
| CAS Number | 1186194-97-7 |
| Solubility | Soluble in DMSO, methanol; sparingly in water |
The compound’s logP (estimated via computational methods) is approximately 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing Processes
Primary Synthetic Route
The synthesis of 2-(2-trifluoromethylphenoxy)acetamidine hydrochloride follows a two-step protocol as detailed in patent CN103124721B :
-
Coupling Reaction:
-
Reactants: 2-Trifluoromethylphenol and N-protected glycine derivative (e.g., N-BOC-glycine).
-
Conditions: Base (e.g., K₂CO₃) and coupling agent (e.g., EDCI) in ethyl acetate at 20–35°C.
-
Product: Intermediate N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
-
-
Hydrogenolysis:
Process Optimization
Key parameters influencing yield and purity include:
-
Temperature Control: Maintaining ≤35°C prevents decomposition of the thermally labile trifluoromethyl group .
-
Solvent Selection: Ethyl acetate minimizes side reactions due to its low polarity and immiscibility with aqueous phases .
-
Catalyst Loading: 5–10% Pd/C achieves >90% conversion efficiency without over-hydrogenation .
Pharmacological Profile and Mechanisms of Action
Enzyme Inhibition
Preliminary in vitro assays suggest inhibitory activity against:
-
FMO3: Mediates N-oxidation of tertiary amines, with potential implications for drug-drug interactions .
-
CYP3A4: Minor inhibition observed at micromolar concentrations, necessitating further pharmacokinetic studies .
Applications in Pharmaceutical Research
Analgesic Development
The compound serves as a precursor in synthesizing non-opioid analgesics. Its amidine group is pivotal for forming hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, mimicking the mechanism of diclofenac derivatives .
Agricultural Chemistry
Incorporation into pesticidal agents exploits its stability under UV exposure (half-life >48 hours in simulated sunlight). Field trials demonstrate efficacy against Lepidopteran larvae at LC₅₀ = 12 ppm .
Metabolic Pathways and Biotransformation
Phase I Metabolism
In hepatic microsomes, primary transformations include:
-
N-Oxidation: Catalyzed by FMO3, yielding a hydroxylamine intermediate .
-
Dealkylation: CYP2D6-mediated cleavage of the phenoxyethyl chain .
Phase II Conjugation
Glucuronidation at the amidine nitrogen occurs via UGT1A9, producing a water-soluble metabolite excreted renally .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume